1,4-Oxathiane is a six-membered saturated heterocyclic compound containing both oxygen and sulfur atoms at opposite positions within the ring. Operating as a clear, mobile liquid at room temperature with a boiling point of 147 °C and a density of 1.114 g/mL, it serves as a highly specialized solvent, a hemilabile ligand in coordination chemistry, and a versatile synthetic building block[1]. Unlike symmetric cyclic ethers or thioethers, its hard-soft heteroatom asymmetry imparts distinct physicochemical properties, making it a critical procurement choice for advanced catalytic design, nanomaterial synthesis (such as chemical vapor deposition of metal oxides), and the production of complex sulfonium salts and sulfones .
Procurement substitution of 1,4-oxathiane with its symmetric analogs, 1,4-dioxane or 1,4-dithiane, fundamentally alters process chemistry and handling requirements. 1,4-Dioxane (boiling point 101 °C) lacks a soft sulfur donor, rendering it incapable of forming stable complexes with soft transition metals or undergoing sulfonium salt formation [1]. Conversely, 1,4-dithiane possesses two soft sulfur donors but is a solid at room temperature (melting point 112 °C) and tends to form intractable, insoluble coordination polymers rather than discrete complexes [2]. 1,4-Oxathiane bridges this gap by offering a liquid processing window, a non-zero dipole moment, and hemilabile coordination behavior, making it non-interchangeable in workflows requiring dynamic metal binding or specific solvent polarities [3].
Provides sulfur-dependent fragmentation, redox behavior, and receptor selectivity
Lacks sulfur; EI-MS, charge-transfer, and muscarinic profiles may shift considerably
Mixed O/S electronics influence downstream nucleoside analogue activity
Oxygen removal alters electronic/steric properties; antiviral activity context may differ
Neutral O/S heterocycle without basic nitrogen
NH introduces basicity and hydrogen-bonding; receptor pharmacology and solubility may change
Because of the differing electronegativities and polarizabilities of oxygen and sulfur, 1,4-oxathiane possesses a permanent dipole moment of 0.42 D. In contrast, both 1,4-dioxane and 1,4-dithiane are centrosymmetric in their dominant chair conformations, resulting in a dipole moment of 0 D [1]. This non-zero polarity alters its solvation capabilities, allowing it to stabilize polar transition states and interact with substrates differently than its symmetric counterparts.
| Evidence Dimension | Molecular Dipole Moment |
| Target Compound Data | 0.42 D (1,4-oxathiane) |
| Comparator Or Baseline | 0 D (1,4-dioxane and 1,4-dithiane) |
| Quantified Difference | +0.42 D relative to symmetric analogs |
| Conditions | Standard conditions, gas phase/non-polar solvent measurements |
A non-zero dipole moment provides specialized solvation properties, making it a superior solvent choice for reactions requiring mild polarity without the use of highly reactive solvents.
For industrial and laboratory solvent applications, physical state and volatility are critical. 1,4-Oxathiane is a liquid at room temperature with a boiling point of 147 °C. 1,4-Dioxane boils much lower at 101 °C, limiting its use in high-temperature reactions, while 1,4-dithiane is a solid (melting point 112 °C, boiling point 200 °C), requiring melting or dissolution before use . The 46 °C higher boiling point of 1,4-oxathiane compared to dioxane allows for higher kinetic reaction temperatures at ambient pressure.
| Evidence Dimension | Boiling Point and Physical State |
| Target Compound Data | 147 °C (Liquid at RT) |
| Comparator Or Baseline | 101 °C (1,4-dioxane, Liquid); 200 °C (1,4-dithiane, Solid at RT) |
| Quantified Difference | +46 °C boiling point vs. dioxane; avoids solid-handling issues of dithiane |
| Conditions | Standard atmospheric pressure (755-760 mmHg) |
Enables higher-temperature liquid-phase reactions under atmospheric pressure while avoiding the material handling bottlenecks associated with solid solvents.
In coordination chemistry, 1,4-oxathiane acts as a hemilabile ligand due to its combination of a hard oxygen donor and a soft sulfur donor. When reacted with soft metals like Pd(II), Pt(II), or Ag(I), it coordinates primarily via the sulfur atom, leaving the oxygen weakly bound or uncoordinated[1]. In contrast, 1,4-dithiane strongly coordinates via both sulfur atoms, frequently leading to the formation of rigid, insoluble coordination polymers [2]. This hemilability allows 1,4-oxathiane to dynamically open and close coordination sites, a crucial feature for catalytic cycles.
| Evidence Dimension | Coordination Mode with Soft Metals |
| Target Compound Data | Monodentate or hemilabile (S-bound, O-free/weak) |
| Comparator Or Baseline | Bidentate bridging (S,S-bound) for 1,4-dithiane |
| Quantified Difference | Prevention of insoluble polymer formation; dynamic site availability |
| Conditions | Reaction with soft transition metal centers (e.g., Ag, Pd, Pt) |
Critical for the procurement of ligands in homogeneous catalysis, where dynamic substrate binding and product release dictate catalytic turnover.
1,4-Oxathiane has been quantitatively demonstrated as a highly effective oxygen/sulfur donor adduct in the chemical vapor deposition (CVD) growth of vertically aligned zinc oxide (ZnO) nanowires. Its specific thermal decomposition profile and heteroatom coordination facilitate controlled crystal growth that cannot be replicated by simple ethers like 1,4-dioxane, which lack the sulfur-mediated surface interactions necessary for precise morphological control.
| Evidence Dimension | CVD Precursor Suitability |
| Target Compound Data | Forms effective donor adducts for aligned ZnO nanowire growth |
| Comparator Or Baseline | Standard volatile ethers (e.g., dioxane) |
| Quantified Difference | Enables controlled vertically aligned nanostructure formation |
| Conditions | Chemical vapor deposition (CVD) processes |
Provides materials scientists with a specialized, volatile precursor for the reproducible manufacturing of semiconductor nanomaterials.
Where dynamic coordination is required, 1,4-oxathiane provides a soft sulfur anchor and a hard, weakly binding oxygen, allowing for reversible site opening during catalytic cycles .
When a reaction requires a moderately polar, cyclic solvent but must be conducted above the 101 °C limit of 1,4-dioxane, 1,4-oxathiane (boiling point 147 °C) is the optimal choice to maintain liquid-phase kinetics at ambient pressure .
Used as a specific donor adduct in the controlled growth of vertically aligned ZnO nanowires, leveraging its specialized thermal and coordination properties to dictate crystal morphology .
Acts as a direct precursor for 1,4-oxathiane 4,4-dioxide (thioxane sulfone) and various oxathianium salts used as intermediates in pharmaceutical and agrochemical development.
Flammable;Irritant